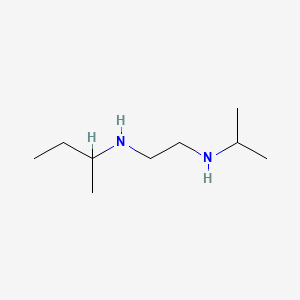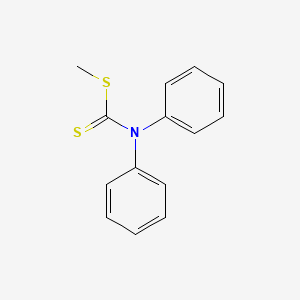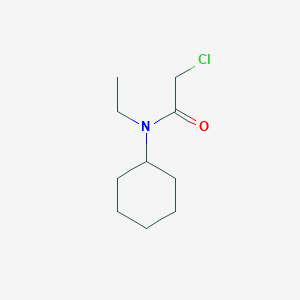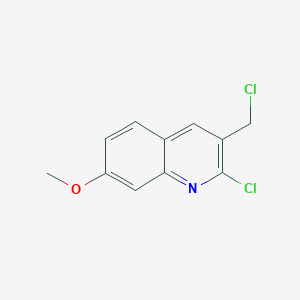
フェナゾラム
概要
説明
フェナゾラムは、クロブロマゾラムまたはDM-II-90としても知られており、強力な鎮静剤および催眠薬として作用するベンゾジアゼピン誘導体です。 1980年代初頭に初めて合成されましたが、医療用として開発されることはありませんでした。 フェナゾラムは、デザイナードラッグとして違法薬物市場に出回っており、その強い鎮静効果で知られています .
科学的研究の応用
Phenazolam has several scientific research applications, primarily in the fields of chemistry, biology, and forensic science:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of benzodiazepines.
Biology: Studied for its effects on the central nervous system and its potential interactions with other neurotransmitters.
Forensic Science: Utilized in toxicology studies to understand its metabolism and detect its presence in biological samples.
作用機序
フェナゾラムは、ガンマアミノ酪酸(GABA)受容体の正のアロステリックモジュレーターとして作用することによって、その効果を発揮します。 GABAの抑制効果を高め、鎮静効果と催眠効果が増強されます。 分子標的はGABA-A受容体であり、フェナゾラムは結合して受容体のGABAに対する応答を増強します .
生化学分析
Biochemical Properties
Phenazolam is classified as a novel benzodiazepine . Benzodiazepines are central nervous system depressants . They interact with gamma-aminobutyric acid (GABA) receptors in the brain, enhancing the effect of GABA, a neurotransmitter that inhibits the activity of neurons . This interaction results in the sedative and hypnotic effects of Phenazolam .
Cellular Effects
Phenazolam, like other benzodiazepines, influences cell function by modulating the activity of GABA receptors . By enhancing the inhibitory effect of GABA, Phenazolam can decrease neuronal excitability, leading to its sedative and hypnotic effects
Molecular Mechanism
The molecular mechanism of action of Phenazolam involves binding to GABA receptors, specifically at the benzodiazepine site on these receptors . This binding enhances the effect of GABA, leading to increased inhibition of neuronal activity
Metabolic Pathways
The metabolic pathways of Phenazolam are not well-characterized. Benzodiazepines typically undergo phase I metabolism, which involves hydroxylation and other reactions catalyzed by cytochrome P450 enzymes
準備方法
フェナゾラムは、さまざまな試薬と条件を含む一連の化学反応によって合成されます。 合成経路は通常、トリアゾロベンゾジアゼピンコア構造の形成を含みます。 一般的な方法の1つは、2-クロロベンゾフェノンとヒドラジンを縮合させて中間体を形成し、次に適切な試薬で環化させてフェナゾラムを得ることです
化学反応の分析
フェナゾラムは、次のようないくつかの種類の化学反応を起こします。
酸化: フェナゾラムは酸化されてさまざまな代謝産物を形成することができます。 酸化のための一般的な試薬には、過酸化水素やその他の酸化剤が含まれます。
還元: 還元反応は、水素化リチウムアルミニウムなどの試薬を使用して、フェナゾラムをその還元型に変換することができます。
置換: フェナゾラムは、特に臭素と塩素の位置で、求核試薬を使用して置換反応を起こすことができます。
これらの反応から生成される主要な生成物には、水酸化および脱塩素化誘導体があります .
科学研究の応用
フェナゾラムは、主に化学、生物学、法医学の分野で、いくつかの科学研究の応用があります。
化学: ベンゾジアゼピンの同定と定量のための分析化学における基準物質として使用されます。
生物学: 中枢神経系への影響とその他の神経伝達物質との潜在的な相互作用について研究されています。
類似化合物との比較
フェナゾラムは、ブロマゾラム、トリアゾラム、フルブロマゾラムなど、他のベンゾジアゼピンと構造的に似ています。 これらの化合物と比較して、フェナゾラムはより高い効力とより長い作用時間が特徴です。 以下に、類似化合物との比較を示します。
ブロマゾラム: 類似の鎮静効果がありますが、作用時間が短いです。
トリアゾラム: 催眠効果で医療用として使用されていますが、フェナゾラムほど強力ではありません。
フルブロマゾラム: フェナゾラムと同様に、非常に高い効力と長時間の効果が知られています
フェナゾラムの独自性は、高い効力と長い作用時間の組み合わせにあり、科学研究と法医学の両方の分野で注目されています。
特性
IUPAC Name |
8-bromo-6-(2-chlorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrClN4/c1-10-21-22-16-9-20-17(12-4-2-3-5-14(12)19)13-8-11(18)6-7-15(13)23(10)16/h2-8H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUTCFAZTKZDYCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=C(C=C(C=C3)Br)C(=NC2)C4=CC=CC=C4Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10236191 | |
| Record name | 8-Bromo-6-(2-chlorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10236191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87213-50-1 | |
| Record name | Phenazolam | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087213501 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Bromo-6-(2-chlorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10236191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PHENAZOLAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2AVB9ZZ4ZS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





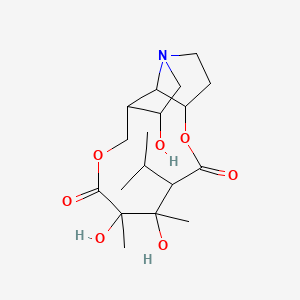



![2-[3-(4-Methoxyphenyl)-1-oxoprop-2-enyl]pyridine](/img/structure/B1607489.png)
